molecular formula C10H10ClN3OS B105080 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine CAS No. 16234-15-4

2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine

Cat. No. B105080
Key on ui cas rn: 16234-15-4
M. Wt: 255.72 g/mol
InChI Key: HKQMXHKNXRNUCF-UHFFFAOYSA-N
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Patent
US08354528B2

Procedure details

Morpholine (87 ml, 1.00 mol, 2.2 equiv.) was added to a solution of 2,4-dichloro-thieno[3,2-d]pyrimidine 3 (93.4 g, 0.456 mol, 1.0 equiv.). The reaction mixture was stirred at ambient temperature for 1 h and the resulting slurry was filtered, rinsed with water (500 ml). The cake was dried in a vacuum oven at 40° C. for 24 hours to give 442-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine 4 as an off-white solid (109 g, 94% yield). 1H NMR (400 MHz, DMSO-d6) δ 3.74 (t, J=4.9 Hz, 4H), 3.90 (t, J=4.9 Hz, 4H), 7.40 (d, J=5.6 Hz, 1H), 8.30 (d, J=5.6 Hz, 1H). LCMS (ESI pos) m/e 257 (M+1).
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
93.4 g
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[N:9]=[C:10](Cl)[C:11]2[S:16][CH:15]=[CH:14][C:12]=2[N:13]=1>>[Cl:7][C:8]1[N:9]=[C:10]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[C:11]2[S:16][CH:15]=[CH:14][C:12]=2[N:13]=1

Inputs

Step One
Name
Quantity
87 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
93.4 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=CS2)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered
WASH
Type
WASH
Details
rinsed with water (500 ml)
CUSTOM
Type
CUSTOM
Details
The cake was dried in a vacuum oven at 40° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C=CS2)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 109 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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